![molecular formula C9H11NO4 B2731304 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1480223-23-1](/img/structure/B2731304.png)
1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
The compound “1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a carboxylic acid and a hydroxypropyl group attached. Pyridine is a basic heterocyclic organic compound similar to benzene and has a wide range of applications in the field of drugs, pesticides, and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a multi-step synthesis involving condensation reactions . The hydroxypropyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxylic acid group, and the hydroxypropyl group. These functional groups would likely confer polarity and potential for hydrogen bonding to the molecule .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and the hydroxypropyl group could potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the hydroxypropyl group could confer some degree of solubility in water .Scientific Research Applications
Coordination Polymers and Lanthanide-Organic Frameworks
Coordination polymers and lanthanide-organic frameworks have been constructed using derivatives similar to 1-(2-Hydroxypropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, showcasing novel three-dimensional architectures. These structures are synthesized through reactions involving lanthanide ions and various organic acids under hydrothermal conditions. The resulting compounds exhibit unique topological features and can serve as materials for potential applications in magnetism and luminescence. For example, a study by Liu et al. (2009) demonstrates the synthesis of lanthanide-organic coordination polymeric networks using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, revealing complex architectures and weak coupling interactions between lanthanide ions (Liu et al., 2009).
Synthesis and Structural Characterization
The synthesis and characterization of compounds related to this compound contribute to our understanding of organic chemistry and material science. Jing-gui (2005) synthesized a novel compound by reacting 2-hydroxypyridine and chloroacetic acid, characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction (Jing-gui, 2005).
Antibacterial Agents
Derivatives of this compound have been explored for their antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, identifying several that exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Oxidative Decarboxylation and Catalysis
The compound and its derivatives have roles in synthetic organic chemistry, such as in oxidative decarboxylation processes and as catalysts in alcohol oxidation to aldehydes, ketones, and carboxylic acids. Research by Boto et al. (2001) describes a mild procedure for synthesizing disubstituted pyrrolidines and piperidines, illustrating the versatility of related chemical structures in facilitating synthetic transformations (Boto et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
properties
IUPAC Name |
1-(2-hydroxypropyl)-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6(11)4-10-5-7(9(13)14)2-3-8(10)12/h2-3,5-6,11H,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTWZQLWZRBDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=CC1=O)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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